molecular formula C8H15Cl B14387505 (1-Chloropentyl)cyclopropane CAS No. 88106-25-6

(1-Chloropentyl)cyclopropane

Cat. No.: B14387505
CAS No.: 88106-25-6
M. Wt: 146.66 g/mol
InChI Key: SVGYORFFJUBGLJ-UHFFFAOYSA-N
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Description

(1-Chloropentyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a 1-chloropentyl group. Cyclopropane derivatives are known for their unique chemical properties due to the strain in the three-membered ring, which makes them highly reactive.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing cyclopropane derivatives involves the reaction of carbenes with alkenes. Carbenes, such as dichlorocarbene, can be generated in situ from reagents like chloroform and potassium hydroxide. The reaction of these carbenes with alkenes results in the formation of cyclopropane rings .

Industrial Production Methods

Industrial production of cyclopropane derivatives often involves the use of metal-catalyzed reactions. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have been reported to efficiently produce cyclopropane derivatives .

Chemical Reactions Analysis

Types of Reactions

(1-Chloropentyl)cyclopropane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the formation of different cyclopropane derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide in acetone.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclopropanes, while oxidation can lead to the formation of cyclopropane carboxylic acids.

Scientific Research Applications

(1-Chloropentyl)cyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Chloropentyl)cyclopropane involves its interaction with various molecular targets. For example, cyclopropane derivatives are known to act as NMDA receptor antagonists and can inhibit AMPA receptors and nicotinic acetylcholine receptors . These interactions can lead to various biological effects, making these compounds of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Chloropentyl)cyclopropane is unique due to the presence of both the cyclopropane ring and the 1-chloropentyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, which are not observed in simpler cycloalkanes.

Properties

CAS No.

88106-25-6

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

1-chloropentylcyclopropane

InChI

InChI=1S/C8H15Cl/c1-2-3-4-8(9)7-5-6-7/h7-8H,2-6H2,1H3

InChI Key

SVGYORFFJUBGLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1CC1)Cl

Origin of Product

United States

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